molecular formula C20H16ClFN2O2 B2831998 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-49-5

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol

Cat. No.: B2831998
CAS No.: 341967-49-5
M. Wt: 370.81
InChI Key: SGZLIGBUWXRHBW-WYMPLXKRSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol is a synthetic organic compound characterized by a benzenediol core substituted with a 2-chloro-6-fluorobenzyl group and an iminomethyl linker attached to a 4-pyridinylmethyl moiety. Its molecular formula is C₂₀H₁₆ClFN₂O₂, with a molecular weight of 370.82 g/mol . The chloro and fluoro substituents on the benzyl group enhance lipophilicity and may influence bioactivity by modulating electronic effects.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(pyridin-4-ylmethyliminomethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c21-17-2-1-3-18(22)15(17)10-16-19(25)5-4-14(20(16)26)12-24-11-13-6-8-23-9-7-13/h1-9,12,25-26H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLIGBUWXRHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=NC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzyl Intermediate: The initial step involves the chlorination and fluorination of benzyl compounds under controlled conditions.

    Iminomethylation: The intermediate is then subjected to iminomethylation using pyridinylmethylamine under acidic or basic conditions.

    Final Coupling: The final step involves coupling the iminomethylated intermediate with a dihydroxybenzene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol exhibit promising anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Its structural components, particularly the pyridine and benzene moieties, are known to enhance biological activity against bacteria and fungi.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic diseases where enzyme regulation is crucial.

  • Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlighted that the compound effectively inhibited certain enzymes related to glucose metabolism, indicating its potential use in managing diabetes .

Drug Formulation

Given its diverse biological activities, formulations containing this compound are being explored for therapeutic applications in oncology and infectious diseases.

  • Formulation Example : A recent patent application described a formulation combining this compound with other therapeutic agents to enhance bioavailability and efficacy against resistant strains of bacteria .

Safety and Toxicology Studies

Before clinical application, safety assessments are essential. Preliminary studies indicate a favorable safety profile with low toxicity levels in animal models.

  • Data Table: Toxicity Profile
Dose (mg/kg)Observed Effects
10No adverse effects observed
50Mild gastrointestinal upset
100Reversible liver enzyme elevation

These findings support further development as a therapeutic agent .

Mechanism of Action

The mechanism of action for 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, differing primarily in substituents and core frameworks:

4-{[(4-Chlorobenzyl)imino]methyl}-2-(2-chloro-6-fluorobenzyl)-1,3-benzenediol (CAS 339017-56-0) Molecular Formula: C₂₁H₁₆Cl₂FNO₂ Molecular Weight: 404.3 g/mol Key Differences: Replaces the 4-pyridinylmethyl group with a 4-chlorobenzyl substituent. This increases molecular weight by 33.5 g/mol and introduces a second chlorine atom, enhancing lipophilicity (higher ClogP) compared to the target compound.

2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol Molecular Formula: Not fully specified () Key Differences: Substitutes pyridine with a furan ring, reducing aromatic nitrogen content and altering electronic properties. Furan’s oxygen atom may decrease stability under acidic conditions compared to pyridine’s basic nitrogen .

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole (CAS 478077-01-9) Molecular Formula: C₁₈H₁₇ClFN₃S Molecular Weight: 361.9 g/mol Key Differences: Replaces the benzenediol core with a benzothiazole ring and incorporates a piperazine linker.

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate Molecular Formula: C₁₈H₁₅Cl₂F₂NO₂ Molecular Weight: 386.2 g/mol Key Differences: Features an azetidine ring (4-membered cyclic amine) instead of the benzenediol scaffold. The strained azetidine ring may confer unique reactivity, such as susceptibility to ring-opening reactions.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP (XLogP3) Key Functional Groups
Target Compound C₂₀H₁₆ClFN₂O₂ 370.82 4-Pyridinylmethyl, Cl, F ~3.5* Benzenediol, Pyridine
4-{[(4-Chlorobenzyl)imino]methyl} Analog C₂₁H₁₆Cl₂FNO₂ 404.3 4-Chlorobenzyl, Cl, F ~4.1* Benzenediol, Chlorobenzyl
Benzothiazole Derivative C₁₈H₁₇ClFN₃S 361.9 Piperazino, Cl, F 4.9 Benzothiazole, Piperazine

*Estimated based on substituent contributions.

  • Lipophilicity: The pyridinylmethyl group in the target compound likely reduces LogP compared to the chlorobenzyl analog , as pyridine’s nitrogen introduces polarity. The benzothiazole derivative has a higher LogP (4.9) due to the nonpolar sulfur atom and piperazine group .
  • Solubility: The diol moiety in the target compound enhances aqueous solubility relative to the azetidine carboxylate derivative , which lacks hydrogen-bonding donors.

Biological Activity

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules known for diverse biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C20H16ClFN2O2
  • CAS Number : 341967-49-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is critical in pathways related to cancer and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines. For instance, in a study involving the SJSA-1 xenograft model, the compound showed promising results in tumor growth inhibition.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
2-(2-Chloro-6-fluorobenzyl)...100Moderate (31.5%)
Control-0%

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has shown high binding affinity to murine double minute 2 (MDM2), a crucial regulator of the p53 tumor suppressor pathway.

Enzyme TargetBinding Affinity (IC50)Cellular Potency
MDM26.4 nMHigh

Case Studies

  • In Vivo Efficacy : In a murine model, the administration of this compound at a dose of 100 mg/kg resulted in moderate tumor growth inhibition over a two-week period. The study highlighted the need for further optimization to improve tissue penetration and overall efficacy.
  • Fluorescent Probes : The compound's derivatives were explored for their use as fluorescent probes to visualize cellular processes involving the peripheral benzodiazepine receptor (PBR). These studies indicate the compound's versatility in biological applications beyond antitumor activity.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol?

The synthesis of this compound typically involves a multi-step approach:

  • Schiff base formation : Reacting 4-pyridinylmethylamine with a benzaldehyde derivative (e.g., 2-chloro-6-fluorobenzaldehyde) under reflux in anhydrous ethanol or methanol, catalyzed by acetic acid. The imine bond (C=N) is formed via dehydration .
  • Benzenediol coupling : The resulting Schiff base intermediate is coupled to a 1,3-benzenediol derivative using a nucleophilic substitution or metal-catalyzed cross-coupling reaction. Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate aryl-aryl bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product.

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the imino (C=N) linkage (δ ~8.3 ppm for aromatic protons, δ ~160–165 ppm for C=N carbon) and substituent positions .
    • IR Spectroscopy : A strong absorption band near 1640–1680 cm⁻¹ confirms the C=N stretch .
  • X-ray crystallography : Resolves the stereochemistry of the imino group (E/Z configuration) and molecular packing (e.g., hydrogen bonding networks) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

Comparative studies of analogs reveal:

Substituent Impact on Bioactivity Source
Chloro at C2, Fluoro at C6Enhances lipophilicity (logP ↑) and membrane permeability, improving cellular uptake
Pyridinylmethyl groupFacilitates hydrogen bonding with target proteins (e.g., kinases or receptors)
Hydroxyl groups (1,3-benzenediol)Participate in redox reactions, contributing to antioxidant or pro-oxidant activity

Methodological Insight : Replace chloro/fluoro with other halogens (e.g., bromo) or electron-withdrawing groups (e.g., nitro) to study steric/electronic effects on target binding .

Q. How should researchers design experiments to assess environmental fate and ecological risks?

Adopt a tiered approach:

  • Phase 1 (Lab-scale) :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (3–9) to assess stability .
    • Partition coefficients : Measure logP (octanol-water) and soil adsorption (Kd) to predict mobility .
  • Phase 2 (Ecosystem modeling) :
    • Use microcosms to study bioaccumulation in aquatic organisms (e.g., Daphnia magna) and biodegradation rates .
  • Phase 3 (Risk assessment) :
    • Calculate predicted no-effect concentrations (PNECs) using species sensitivity distributions (SSDs) .

Q. How can researchers resolve contradictions in reported biological activity data?

Common strategies include:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
  • Computational validation :
    • Molecular docking : Compare binding affinities to target proteins (e.g., using AutoDock Vina) to identify key interactions .
    • QSAR models : Corrogate substituent effects with activity trends to identify outliers .
  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ values .

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